1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate
Description
1-Methyl-4-piperidinecarboxylic acid hydrochloride (CAS: 71985-80-3) is a piperidine derivative with a carboxylic acid group and a methyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol and a melting point of 225°C . The compound is synthesized via hydrolysis of ethyl 1-methyl-4-piperidinecarboxylate using sodium hydroxide, followed by neutralization with hydrochloric acid . It is primarily used as a pharmaceutical intermediate in research, particularly for developing analgesics, antispasmodics, and other bioactive molecules.
Properties
IUPAC Name |
1-methylpiperidine-4-carbaldehyde;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH.H2O/c1-8-4-2-7(6-9)3-5-8;;/h6-7H,2-5H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDDAWCJGQWGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C=O.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transfer Hydrogenation and Methylation
A key industrial method involves the transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid) using formaldehyde under ambient pressure. This reaction employs palladium or platinum catalysts in the presence of formic acid, yielding 1-methylpiperidine-4-carboxylic acid (II) with high efficiency.
Reaction Conditions :
The methylated intermediate is subsequently reduced to 4-(hydroxymethyl)-1-methylpiperidine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). Oxidation of the primary alcohol to the aldehyde is achieved with pyridinium chlorochromate (PCC) in dichloromethane, yielding 1-methyl-4-piperidinecarbaldehyde.
Direct Oxidation of 1-Methylpiperidine
Alternative protocols utilize manganese dioxide (MnO₂) or PCC to oxidize 1-methylpiperidine directly to the aldehyde. This one-step method avoids intermediate isolation, enhancing scalability:
Procedure :
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Substrate : 1-Methylpiperidine (1.0 equiv)
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Oxidizing Agent : MnO₂ (3.0 equiv)
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Solvent : Dichloromethane
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Temperature : Reflux (40°C)
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Reaction Time : 12–24 hours
This method is limited by overoxidation risks, necessitating careful stoichiometric control.
Hydrochloride Salt Formation and Hydration
Acidic Workup and Crystallization
The free base 1-methyl-4-piperidinecarbaldehyde is treated with concentrated hydrochloric acid (30–37%) in a chilled reactor. The exothermic reaction forms the hydrochloride salt, which is crystallized as a hydrate using isopropyl alcohol (IPA):
Optimized Conditions :
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Temperature : 10°C during acid addition, 75°C during distillation
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Crystallization Solvent : IPA/water (3:1 v/v)
The hydrate form is stabilized by hydrogen bonding between water molecules and the chloride ion, as confirmed by X-ray crystallography.
Comparative Analysis of Methodologies
Trade-offs :
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The transfer hydrogenation route offers superior purity but requires multiple steps.
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Direct oxidation is simpler but less efficient.
Recent Advances and Optimization
Chemical Reactions Analysis
Acid-Catalyzed Condensation Reactions
The aldehyde group undergoes acid-catalyzed condensation with nucleophiles. For example, it reacts with steroidal compounds like desonide under acidic conditions to form epimeric mixtures :
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Desonide + 1-Methylpiperidine-4-carboxaldehyde | 1-Nitropropane, 70% HClO<sub>4</sub>, 20°C, 48h | 22-Epimers of desonide adduct | Not reported |
Mechanism : The reaction likely involves protonation of the aldehyde, followed by nucleophilic attack by desonide’s hydroxyl group, forming a hemiacetal intermediate. Acidic conditions facilitate dehydration, leading to a conjugated system. The steric and electronic effects of the piperidine ring influence the epimerization .
Reduction and Stability Considerations
While the compound itself is an aldehyde, its synthetic precursor (1-benzylpiperidine-4-carbonitrile) undergoes reduction with diisobutylaluminum hydride (DIBAL-H) to yield the aldehyde . This highlights the reversibility of such reductions under controlled conditions:
Key Parameters :
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Temperature : -25–25°C (prevents over-reduction to alcohol)
For 1-methyl-4-piperidinecarbaldehyde hydrochloride hydrate, the hydrochloride salt enhances solubility in polar solvents, which may stabilize the aldehyde against oxidation or polymerization.
Synthetic Utility
The compound serves as a versatile intermediate in pharmaceutical synthesis. Its methylpiperidine moiety enhances bioavailability, while the aldehyde group enables conjugation or ring-forming reactions. Future research directions could explore its use in:
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Multicomponent reactions (e.g., Ugi or Passerini reactions).
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Asymmetric catalysis for chiral amine synthesis.
Experimental data and mechanistic insights are critical for optimizing these applications while mitigating safety risks.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate for Pharmaceuticals : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological disorders. Its structure allows for modifications that can enhance bioactivity and selectivity .
- Building Block for Complex Molecules : It is utilized in the construction of complex organic molecules, including isoxazoles and piperidines, which are important in drug discovery .
2. Medicinal Chemistry
- Therapeutic Agents : The compound has been employed in the synthesis of acetylcholinesterase inhibitors, such as donepezil analogs. These compounds are vital for treating Alzheimer's disease by enhancing cholinergic function .
- Cancer Research : It has been explored in the development of cyclin-dependent kinase (CDK) inhibitors, which are promising therapeutic agents for various cancers. The structural modifications derived from 1-methyl-4-piperidinecarbaldehyde enhance the potency and selectivity of these inhibitors .
3. Biological Studies
- Enzyme Mechanism Studies : The compound is used to study enzyme mechanisms due to its ability to act as a substrate or inhibitor, providing insights into biochemical pathways and potential therapeutic targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Group Comparisons
The table below compares key structural and physicochemical properties of 1-methyl-4-piperidinecarboxylic acid hydrochloride with related compounds:
Key Observations :
- Functional Groups : The presence of a carboxylic acid group (vs. esters in Meperidine) influences solubility and reactivity. Carboxylic acids are more polar, enhancing water solubility for synthetic modifications.
- Substituents : Methyl or chloro groups alter steric and electronic properties. For example, the chloro substituent in 4-chloro-1-methylpiperidine-d4 hydrochloride enhances stability for isotopic labeling .
Pharmacological and Therapeutic Comparisons
Ripasudil Hydrochloride Hydrate (K-115)
Key differences:
- Mechanism : Ripasudil inhibits ROCK to reduce intraocular pressure (IOP) in glaucoma, decreasing IOP by 8.1–8.5 mmHg in uveitis patients .
- Structure-Activity : Unlike 1-methyl-4-piperidinecarboxylic acid derivatives, Ripasudil contains a sulfonamide group critical for ROCK inhibition .
Meperidine Hydrochloride
Research Findings and Clinical Relevance
- Anti-inflammatory Potential: Piperidine derivatives with carboxylic acid groups show promise in reducing ocular inflammation, as seen in K-115 studies .
- Safety Profile : Hydrochloride hydrates generally exhibit improved solubility and bioavailability compared to free bases, critical for ocular drugs like Ripasudil .
Biological Activity
1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by its chemical formula and structural characteristics. The compound features a piperidine ring with a methyl group and an aldehyde functional group, which contribute to its reactivity and biological interactions.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study demonstrated that related piperidine derivatives showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Methyl-4-piperidinecarbaldehyde | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Anti-inflammatory Properties
In vitro studies have shown that compounds similar to 1-Methyl-4-piperidinecarbaldehyde can modulate inflammatory responses. For example, certain derivatives were found to significantly reduce nitric oxide production in macrophage cultures, indicating potential use in treating inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation .
- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular signaling pathways that regulate immune responses .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Brycki et al. evaluated the antimicrobial efficacy of several piperidine-based compounds against clinical isolates. The results indicated that this compound exhibited a notable inhibition against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of piperidine derivatives in animal models of inflammation. The study found that treatment with these compounds significantly reduced edema and inflammatory markers in comparison to control groups, supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing 1-Methyl-4-piperidinecarbaldehyde hydrochloride hydrate with ≥95% purity?
- Methodology :
- Step 1 : Start with 1-methylpiperidine as the precursor. Introduce the aldehyde group via oxidation using a reagent like MnO₂ or Swern oxidation (DMSO/oxalyl chloride) under anhydrous conditions .
- Step 2 : Hydrochloride salt formation is achieved by reacting the free base with HCl gas in ethanol, followed by recrystallization from a methanol/water mixture to isolate the hydrate form .
- Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and compare retention times with certified reference standards (e.g., LGC Standards) .
Q. How is the purity of this compound assessed in compliance with pharmacopeial guidelines?
- Analytical Workflow :
- TLC Analysis : Use silica gel plates with fluorescent indicator. Develop with toluene:methanol:acetic acid (10:2:1). Spots are visualized under UV light (254 nm); impurities must not exceed 0.1% intensity compared to the standard .
- HPLC-MS : Quantify residual solvents (e.g., ethanol, methanol) per ICH Q3C guidelines. Use a Poroshell 120 EC-C18 column and ESI+ mass detection .
Q. What are the recommended storage conditions to ensure long-term stability?
- Stability Protocol :
- Store at -20°C in airtight, light-resistant containers. Stability studies show <2% degradation over 5 years under these conditions .
- Avoid freeze-thaw cycles, as hydrate forms may deliquesce or form amorphous phases upon repeated thawing .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different batches of the compound?
- Root Cause Analysis :
- Impurity Profiling : Compare impurity profiles (e.g., 1-methyl-4-phenylpiperidine derivatives) using LC-MS. Batch-specific impurities (e.g., ethyl ester byproducts) may antagonize biological targets .
- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) with rigorous controls. For example, in vitro ODC inhibition assays (as in Eflornithine studies) require pre-incubation with polyamines to rule out off-target effects .
Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic substitutions?
- Design Framework :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR. For example, track aldehyde proton signals (δ 9.5–10.0 ppm) during condensation with amines .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group. Additives like molecular sieves improve yields in hydrazone formation .
Q. How does the hydrate form influence crystallization behavior compared to the anhydrous form?
- Crystallography Approach :
- Perform single-crystal X-ray diffraction (SCXRD) to compare lattice parameters. Hydrate forms typically exhibit higher density (1.15–1.25 g/cm³) and hydrogen-bonded networks .
- Differential Scanning Calorimetry (DSC) identifies phase transitions; hydrate decomposition occurs at ~170°C (endothermic peak) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
